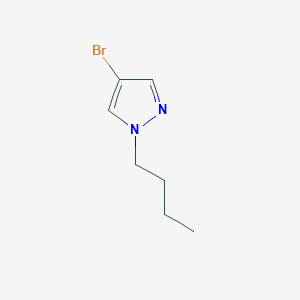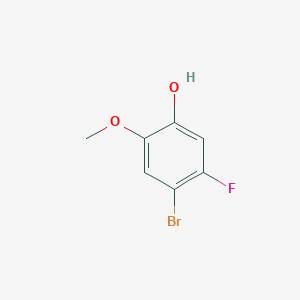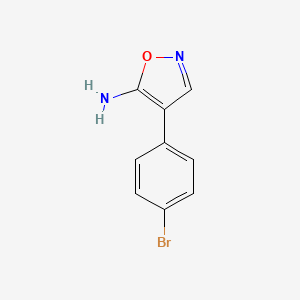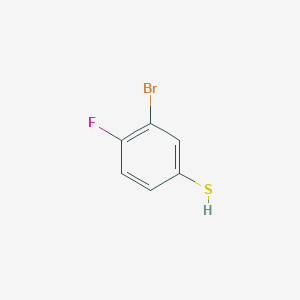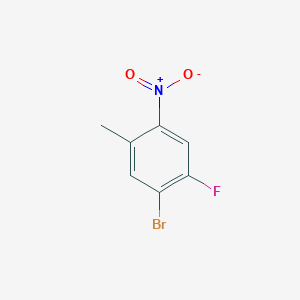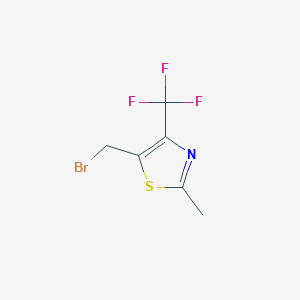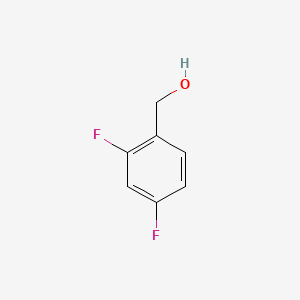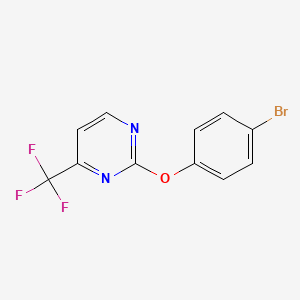
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine" is a trifluoromethylated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are also valuable in medicinal chemistry due to their presence in various pharmaceuticals. The bromophenoxy and trifluoromethyl groups suggest that this compound could be an intermediate in the synthesis of more complex molecules, potentially with biological activity.
Synthesis Analysis
The synthesis of trifluoromethylated pyrimidines can be achieved through a one-pot synthesis involving the treatment of fluorinated 2-bromoenones with aryl- and alkylamidines. This process includes a cascade of reactions such as aza-Michael addition, intramolecular cyclization, and dehydrohalogenation/dehydration, resulting in high yields of the desired heterocycles . Additionally, the synthesis of related pyrimidine compounds has been reported using different starting materials and reaction conditions, such as the cyclization of amino compounds with trifluoroacetic acid , or the halogenation and coupling reactions starting from pyrimidine-2,4,6-trione .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods, including 1H NMR and MS, as well as by X-ray single-crystal diffraction . The molecular geometry obtained from these analyses can be compared with theoretical calculations, such as density functional theory (DFT), to confirm the structure of the synthesized compounds. For instance, the Schiff base compound related to the pyrimidine family has been characterized and its molecular conformation was found to be stabilized by intramolecular hydrogen bonding .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, to form different substituted pyrimidines . The presence of functional groups such as bromo, chloro, and trifluoromethyl can influence the reactivity and the path of these reactions. For example, the unique influence of the trifluoromethyl group on the reaction path has been demonstrated in the synthesis of trifluoromethylated pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical properties, can be influenced by the substituents on the pyrimidine ring. For instance, polyimides derived from pyrimidine monomers exhibit excellent solubility in polar solvents, high glass transition temperatures, and good thermal stability . The introduction of halogen and trifluoromethyl groups can also affect the moisture absorption and mechanical properties of these compounds . The coefficients of thermal expansion (CTEs) and other properties can be tailored by modifying the structure of the pyrimidine derivatives .
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O/c12-7-1-3-8(4-2-7)18-10-16-6-5-9(17-10)11(13,14)15/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVFSFZQYQOSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)
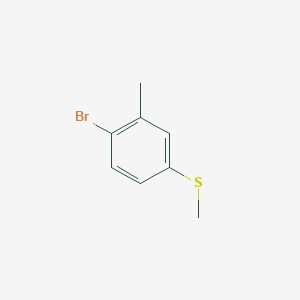
![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)
